4-Chlorothieno[2,3-d]pyridazine
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Overview
Description
4-Chlorothieno[2,3-d]pyridazine is a heterocyclic compound with the molecular formula C6H3ClN2S It is a derivative of pyridazine, where the pyridazine ring is fused with a thiophene ring and substituted with a chlorine atom at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorothieno[2,3-d]pyridazine typically involves the cyclization of appropriate precursors. One common method is the Gewald reaction, which involves the condensation of an aldehyde or ketone with an activated nitrile in the presence of a sulfur source. This leads to the formation of 2-aminothiophenes, which can then be cyclized to form the thienopyridazine core .
Industrial Production Methods
the scalability of the Gewald reaction and subsequent cyclization steps suggests that these methods could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions
4-Chlorothieno[2,3-d]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions typically occur under mild conditions, often in the presence of a base.
Oxidation and Reduction:
Major Products Formed
The major products formed from substitution reactions depend on the nucleophile used. For example, substitution with an amine would yield an aminothienopyridazine derivative .
Scientific Research Applications
4-Chlorothieno[2,3-d]pyridazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential antimicrobial and anticancer agents.
Material Science: The compound’s unique electronic properties make it a candidate for use in optoelectronic devices.
Biological Research: It serves as a tool for studying the biological activity of thienopyridazine derivatives and their interactions with biological targets.
Mechanism of Action
The mechanism of action of 4-Chlorothieno[2,3-d]pyridazine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its heterocyclic core. The chlorine substituent may enhance its binding affinity and specificity for these targets .
Comparison with Similar Compounds
Similar Compounds
4-Chlorothieno[2,3-d]pyrimidine: Similar in structure but with a pyrimidine ring instead of a pyridazine ring.
Thieno[2,3-d]pyridazine: Lacks the chlorine substituent, which may affect its reactivity and biological activity.
Uniqueness
4-Chlorothieno[2,3-d]pyridazine is unique due to the presence of the chlorine atom, which can influence its chemical reactivity and biological interactions. This makes it a valuable compound for the development of new pharmaceuticals and materials .
Properties
Molecular Formula |
C6H3ClN2S |
---|---|
Molecular Weight |
170.62 g/mol |
IUPAC Name |
4-chlorothieno[2,3-d]pyridazine |
InChI |
InChI=1S/C6H3ClN2S/c7-6-4-1-2-10-5(4)3-8-9-6/h1-3H |
InChI Key |
OGUMFMFDYUVHBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=CN=NC(=C21)Cl |
Origin of Product |
United States |
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